N-(2-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide
Description
N-(2-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a synthetic small molecule featuring a benzimidazole core fused with a furan carboxamide scaffold. The structure includes:
- A 1H-benzo[d]imidazole moiety substituted with a methyl group at the 2-position.
- A furan-2-carboxamide group linked to the benzimidazole via a methylene bridge.
- A 2-methoxyphenethyl side chain attached to the carboxamide nitrogen.
This compound’s design integrates pharmacophoric elements common in bioactive molecules: the benzimidazole core is associated with antimicrobial and antitumor activity , while the furan carboxamide may enhance solubility and binding interactions. The methoxyphenethyl group likely modulates lipophilicity, influencing membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16-25-19-8-4-5-9-20(19)26(16)15-18-11-12-22(29-18)23(27)24-14-13-17-7-3-6-10-21(17)28-2/h3-12H,13-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSCACGDEXLBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C23H23N3O3 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1171916-12-3 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenethylamine with a suitable furan derivative, followed by the introduction of a benzimidazole moiety. The detailed synthetic pathway remains to be elucidated in published literature.
Anticancer Activity
Several studies have reported on the anticancer properties of compounds similar to this compound. For instance, derivatives of benzimidazole have shown significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
Antimicrobial Activity
Research into related compounds has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. For example, certain derivatives showed high activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the structure can enhance antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential .
Case Studies
- Cytoprotective Effects : A study on a structurally related compound demonstrated its ability to protect cellular DNA from oxidative damage induced by carcinogens. This suggests that this compound may also possess protective properties against DNA damage .
- Antiplasmodial Activity : Research on similar benzimidazole derivatives indicated potential antimalarial activity, with some compounds showing IC50 values below 500 nM against Plasmodium falciparum . This highlights a possible avenue for exploring the antimalarial properties of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical and biological properties:
Key Comparative Findings
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): Compounds like 7e (5-nitro substitution) exhibit high melting points (>300°C) due to increased polarity and intermolecular interactions . In contrast, methoxy-substituted analogues (e.g., 7g ) show marginally lower yields but better solubility, suggesting a balance between hydrophilicity and synthetic efficiency.
- Lipophilicity: The target compound’s 2-methoxyphenethyl chain likely enhances lipophilicity compared to PZ1 ’s polar benzylpiperazine group, which may favor blood-brain barrier penetration .
Biological Activity Trends Antifungal Potential: highlights that benzodioxole-imidazole hybrids with three-carbon bridges exhibit antifungal activity. The target compound’s furan-carboxamide scaffold may offer analogous bioactivity but requires empirical validation .
Synthetic Accessibility
- The target compound’s synthesis likely follows routes similar to PZ1 (amide coupling in deep eutectic solvents) , though the furan carboxamide linkage may introduce steric challenges compared to sulfonamide/sulfamate derivatives (e.g., 32b ) .
Research Implications and Gaps
- Pharmacokinetic Studies: The methoxyphenethyl group’s impact on metabolic stability remains untested compared to piperazine (PZ1) or sulfamate (32b) analogues.
- SAR Development: Systematic variation of substituents (e.g., replacing methoxy with halogens or EWGs) could optimize activity, as seen in 7e vs. 7g .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling reactions : Use of EDC∙HCl and 4-DMAP as coupling agents to activate carboxylic acids for amide bond formation, as seen in benzimidazole-furan carboxamide synthesis .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates and enhance reaction yields .
- Purification : Column chromatography with gradients of toluene/ethyl acetate or hexane/acetonitrile, often with additives like acetic acid or triethylamine, ensures high purity (>95%) .
- Reaction time and temperature : Prolonged reaction times (48–72 hours) at room temperature are common for incomplete reactions, with adjustments based on TLC monitoring .
Q. What analytical techniques are recommended for characterizing purity and structure?
A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integration, e.g., distinguishing methoxy (-OCH₃) and benzimidazole proton environments .
- Mass spectrometry : High-resolution ESI-MS or HR-MS validates molecular weight and fragmentation patterns .
- Chromatography : TLC (e.g., silica gel F254 plates) monitors reaction progress, while HPLC ensures final purity .
Q. What key functional groups contribute to its reactivity and pharmacological profile?
The compound’s bioactivity arises from:
- Benzimidazole core : Enhances binding to enzymes (e.g., kinases) via π-π stacking and hydrogen bonding .
- Methoxy groups : Improve solubility and modulate electronic effects on aromatic rings .
- Furan-carboxamide linkage : Provides structural rigidity and influences metabolic stability .
Advanced Research Questions
Q. How do structural modifications in analogous compounds influence biological activity and target selectivity?
Comparative studies of structural analogs reveal:
| Compound Modifications | Biological Impact | Source |
|---|---|---|
| Chlorination of phenyl rings | Increased antimicrobial activity | |
| Trifluoromethyl substitution | Enhanced kinase inhibition (IC₅₀ < 1 μM) | |
| Oxadiazole vs. thiazole moieties | Altered selectivity for cancer vs. fungal targets | |
| Methodology: |
- Use parallel synthesis to generate analogs with systematic substitutions.
- Validate activity via enzyme inhibition assays (e.g., kinase profiling) and cell-based viability screens .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay conditions : Variability in ATP concentrations (10–100 μM) affects kinase inhibition results .
- Cell-line specificity : Use isogenic cell panels to isolate genetic contributors to activity differences .
- Solubility limitations : Pre-treat compounds with DMSO (<0.1% v/v) to avoid aggregation artifacts .
- In vivo vs. in vitro models : Pharmacokinetic factors (e.g., plasma protein binding) may reduce efficacy in animal studies despite potent in vitro activity .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate binding poses with targets (e.g., EGFR kinase), prioritizing key residues (e.g., hinge-region interactions) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess binding entropy/enthalpy .
- QSAR models : Correlate substituent electronegativity or steric bulk with IC₅₀ values to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
